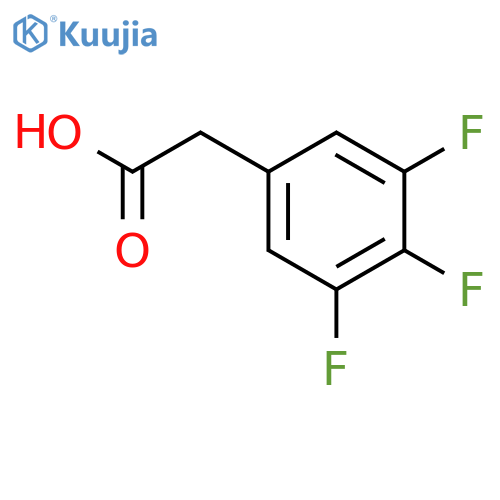

Cas no 209991-62-8 (3,4,5-Trifluorophenylacetic acid)

3,4,5-Trifluorophenylacetic acid 化学的及び物理的性質

名前と識別子

-

- 3,4,5-Trifluorophenylacetic acid

- 3,4,5-Trifluorobenzoic Acetic Acid

- 2-(3,4,5-trifluorophenyl)acetic acid

- 3,4,5-trifluoroacetic acid

- (3,4,5-Trifluorophenyl)aceticacid

- 3,4,5-Trifluorophenylaceticacid

- (3,4,5-trifluorophenyl)acetic acid

- Benzeneacetic acid, 3,4,5-trifluoro-

- 3,4,5-trifluorobenzene acetic acid

- 3,4,5-(trifluorophenyl)acetic acid

- PubChem7292

- KSC494I9J

- RARECHEM AL BO 0708

- PQGPUBAARWWOOP-UHFFFAOYSA-N

- 3,4,5-Trifluorobenzeneacetic acid

- SBB065960

- WT1663

- CS-W015910

- (3,4,5-Trifluorophenyl)acetic acid, AldrichCPR

- DTXSID70380725

- AC-23891

- SCHEMBL908287

- PS-10101

- SY009057

- FT-0614149

- EN300-1138814

- A24090

- MFCD00083532

- C8H5F3O2

- AM62270

- 209991-62-8

- AKOS005258487

-

- MDL: MFCD00083532

- インチ: 1S/C8H5F3O2/c9-5-1-4(3-7(12)13)2-6(10)8(5)11/h1-2H,3H2,(H,12,13)

- InChIKey: PQGPUBAARWWOOP-UHFFFAOYSA-N

- ほほえんだ: FC1C(=C(C([H])=C(C=1[H])C([H])([H])C(=O)O[H])F)F

計算された属性

- せいみつぶんしりょう: 190.024164g/mol

- ひょうめんでんか: 0

- XLogP3: 1.7

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 回転可能化学結合数: 2

- どういたいしつりょう: 190.024164g/mol

- 単一同位体質量: 190.024164g/mol

- 水素結合トポロジー分子極性表面積: 37.3Ų

- 重原子数: 13

- 複雑さ: 186

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: はくしょくけっしょう

- 密度みつど: 1.468

- ゆうかいてん: 98-101℃

- ふってん: 254.6°C at 760 mmHg

- フラッシュポイント: 107.8°C

- 屈折率: 1.488

- PSA: 37.30000

- LogP: 1.73100

- ようかいせい: 未確定

3,4,5-Trifluorophenylacetic acid セキュリティ情報

- 危害声明: Irritant

- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。

- セキュリティの説明: S26-S36

-

危険物標識:

- 危険レベル:IRRITANT

- リスク用語:R36/37/38

3,4,5-Trifluorophenylacetic acid 税関データ

- 税関コード:2916399090

- 税関データ:

中国税関コード:

2916399090概要:

29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

要約:

29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

3,4,5-Trifluorophenylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Oakwood | 007695-1g |

3,4,5-Trifluorophenylacetic acid |

209991-62-8 | 97% | 1g |

$19.00 | 2024-07-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD5749-25g |

3,4,5-Trifluorophenylacetic acid |

209991-62-8 | 97% | 25g |

¥1866.0 | 2022-03-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T94840-25g |

3,4,5-Trifluorophenylacetic acid |

209991-62-8 | 97% | 25g |

¥678.0 | 2023-09-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1025662-10g |

3,4,5-Trifluorophenylacetic acid |

209991-62-8 | 98% | 10g |

¥468 | 2023-04-14 | |

| TRC | T793553-250mg |

3,4,5-Trifluorophenylacetic Acid |

209991-62-8 | 250mg |

$64.00 | 2023-05-17 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD5749-250mg |

3,4,5-Trifluorophenylacetic acid |

209991-62-8 | 97% | 250mg |

¥51.0 | 2022-03-01 | |

| Fluorochem | 007695-1g |

3,4,5-Trifluorophenylacetic acid |

209991-62-8 | 97% | 1g |

£14.00 | 2022-02-28 | |

| Fluorochem | 007695-25g |

3,4,5-Trifluorophenylacetic acid |

209991-62-8 | 97% | 25g |

£240.00 | 2022-02-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 003790-1g |

3,4,5-Trifluorophenylacetic acid |

209991-62-8 | 97% | 1g |

306.0CNY | 2021-07-05 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD5749-100g |

3,4,5-Trifluorophenylacetic acid |

209991-62-8 | 97% | 100g |

¥5804.0 | 2022-03-01 |

3,4,5-Trifluorophenylacetic acid 関連文献

-

Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

3,4,5-Trifluorophenylacetic acidに関する追加情報

Introduction to 3,4,5-Trifluorophenylacetic Acid (CAS No. 209991-62-8)

3,4,5-Trifluorophenylacetic acid, identified by its Chemical Abstracts Service (CAS) number 209991-62-8, is a fluorinated aromatic carboxylic acid that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its trifluoromethyl substitution pattern on the phenyl ring, exhibits unique chemical and biological properties that make it a valuable intermediate in the synthesis of various therapeutic agents.

The structural motif of 3,4,5-Trifluorophenylacetic acid consists of a benzene ring substituted with three fluorine atoms at the 3rd, 4th, and 5th positions, coupled with a carboxylic acid functional group at the 1st position. This specific arrangement imparts enhanced lipophilicity and metabolic stability to the molecule, which are critical factors in drug design. The presence of fluorine atoms not only influences the electronic properties of the aromatic system but also modulates its interactions with biological targets.

In recent years, 3,4,5-Trifluorophenylacetic acid has been extensively studied for its potential applications in the development of novel pharmaceuticals. Its trifluoromethyl group is known to improve binding affinity and pharmacokinetic profiles of drug candidates. For instance, fluorinated compounds have shown promise in inhibiting enzyme-catalyzed reactions by stabilizing transition states through increased bond strength and electron-withdrawing effects.

One of the most compelling aspects of 3,4,5-Trifluorophenylacetic acid is its role as a key intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently targeted in oncology research. The trifluoromethyl-substituted phenylacetic acids have been reported to enhance the potency and selectivity of kinase inhibitors by improving their interactions with the ATP-binding site. Recent studies have demonstrated that derivatives of 3,4,5-Trifluorophenylacetic acid exhibit inhibitory activity against various kinases, including those implicated in cancer growth and progression.

Furthermore, 3,4,5-Trifluorophenylacetic acid has found applications in the development of anti-inflammatory agents. The carboxylic acid moiety allows for facile conjugation with other pharmacophores, enabling the design of molecules that can modulate inflammatory pathways. Preclinical studies have indicated that compounds incorporating 3,4,5-Trifluorophenylacetic acid analogs exhibit anti-inflammatory effects by inhibiting key pro-inflammatory cytokines and enzymes.

The synthetic pathways for 3,4,5-Trifluorophenylacetic acid have also been optimized for scalability and efficiency. Traditional methods involve halogenation followed by carboxylation of trifluorobenzene derivatives. However, newer approaches leveraging transition metal catalysis have emerged as more sustainable and cost-effective alternatives. These methods often employ palladium or copper catalysts to facilitate selective functionalization at specific positions on the aromatic ring.

From a computational chemistry perspective, 3,4,5-Trifluorophenylacetic acid serves as an excellent scaffold for molecular modeling studies. Its well-defined three-dimensional structure allows researchers to predict binding affinities and optimize lead compounds through virtual screening techniques. Advanced computational methods such as molecular dynamics simulations and quantum mechanical calculations have been utilized to elucidate the interactions between 3,4,5-Trifluorophenylacetic acid derivatives and biological targets.

The pharmaceutical industry continues to explore novel applications for 3,4,5-Trifluorophenylacetic acid, particularly in the realm of antiviral and antibacterial therapies. The unique electronic properties conferred by the trifluoromethyl group make it an attractive candidate for designing molecules that can disrupt viral replication or bacterial metabolic pathways. Preliminary data suggest that certain analogs of this compound exhibit promising activity against resistant strains of pathogens.

In conclusion,3,4,5-Trifluorophenylacetic acid (CAS No. 209991-62-8) is a multifunctional compound with significant potential in drug discovery and development. Its structural features enable diverse applications across multiple therapeutic areas, including oncology, inflammation,and antimicrobial treatments.* Ongoing research continues to uncover new synthetic strategies*and pharmacological effects*, ensuring that this compound remains at the forefront*of medicinal chemistry innovation.*

209991-62-8 (3,4,5-Trifluorophenylacetic acid) 関連製品

- 331-25-9(2-(3-Fluorophenyl)acetic acid)

- 209995-38-0(2,4,5-Trifluorobenzeneacetic Acid)

- 132992-28-0(2-(2,3,5-Trifluorophenyl)acetic acid)

- 658-93-5(3,4-Difluorophenylacetic acid)

- 105184-38-1(2-(3,5-difluorophenyl)acetic acid)

- 243666-12-8(2-(2,3,4-trifluorophenyl)acetic acid)

- 518070-22-9(2-(3-Fluoro-5-methylphenyl)acetic acid)

- 886363-36-6(4-Biphenyl-3',4'-Difluoro-Acetic Acid)

- 114152-23-7(2-(2,3,6-trifluorophenyl)acetic acid)

- 866108-76-1(3-Biphenyl-3',4'-Difluoro-Acetic Acid)